molecular formula C19H15N3O4 B12883914 Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- CAS No. 139755-25-2

Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-

Cat. No.: B12883914
CAS No.: 139755-25-2
M. Wt: 349.3 g/mol
InChI Key: OGVJRJCKBCCYAL-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and CAS Registry Number

The systematic IUPAC name for this compound is N-Benzyl-2-[(5-nitrofuran-2-yl)methylideneamino]benzamide . This nomenclature systematically describes its structure: a benzamide core (benzene ring attached to a carboxamide group) substituted at the 2-position with a Schiff base linkage (-CH=N-) to a 5-nitro-2-furanyl moiety and an N-benzyl group (-CH2C6H5) attached to the amide nitrogen.

The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 139755-25-2 . This unique identifier distinguishes it from structurally similar molecules in chemical databases.

Molecular Formula and Structural Representation

The molecular formula C19H15N3O4 reflects the compound’s composition of 19 carbon, 15 hydrogen, 3 nitrogen, and 4 oxygen atoms. Its molecular weight is 349.34 g/mol , calculated as follows:

  • Carbon: 19 × 12.01 = 228.19
  • Hydrogen: 15 × 1.01 = 15.15
  • Nitrogen: 3 × 14.01 = 42.03
  • Oxygen: 4 × 16.00 = 64.00
    Total : 228.19 + 15.15 + 42.03 + 64.00 = 349.37 g/mol (theoretical)

The structural features include:

  • Benzamide backbone : A benzene ring connected to a carboxamide group (-CONH-).
  • Schiff base linkage : An imine group (-CH=N-) at the 2-position of the benzamide, forming a conjugated system with the aromatic rings.
  • 5-Nitro-2-furanyl group : A furan ring substituted with a nitro (-NO2) group at the 5-position.
  • N-Benzyl substituent : A benzyl group (-CH2C6H5) attached to the amide nitrogen.

The canonical SMILES representation is C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N=CC3=CC=C(O3)N+[O-] , which encodes the connectivity of atoms.

Properties

CAS No.

139755-25-2

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

N-benzyl-2-[(5-nitrofuran-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C19H15N3O4/c23-19(21-12-14-6-2-1-3-7-14)16-8-4-5-9-17(16)20-13-15-10-11-18(26-15)22(24)25/h1-11,13H,12H2,(H,21,23)

InChI Key

OGVJRJCKBCCYAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of N-Benzylbenzamide Intermediate

  • Starting materials: Benzoyl chloride and benzylamine.
  • Reaction: Benzoyl chloride is reacted with benzylamine in an inert solvent such as dichloromethane or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to yield N-benzylbenzamide.
  • Conditions: Typically performed at 0–25 °C to control reaction rate and minimize side reactions.
  • Purification: The product is purified by recrystallization or column chromatography.

Formation of the Schiff Base with 5-Nitro-2-furaldehyde

  • Starting materials: N-benzylbenzamide (from step 2.1) and 5-nitro-2-furaldehyde.
  • Reaction: The primary amine group on the benzamide reacts with the aldehyde group of 5-nitro-2-furaldehyde to form the imine linkage.
  • Conditions: The reaction is typically carried out in ethanol or methanol under reflux or at room temperature with stirring. Acid catalysts (e.g., acetic acid) may be used to facilitate imine formation.
  • Reaction monitoring: Progress is monitored by thin-layer chromatography (TLC) or spectroscopic methods (e.g., IR showing disappearance of aldehyde C=O stretch and appearance of C=N stretch).
  • Isolation: The Schiff base product precipitates or is isolated by solvent evaporation and purified by recrystallization.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, Methanol, or THF Polar protic solvents favor imine formation
Temperature Room temperature to reflux (25–80 °C) Higher temperatures increase reaction rate
Catalyst Acetic acid (0.1–1 equiv) Mild acid catalysis promotes imine formation
Reaction time 2–24 hours Depends on temperature and catalyst presence
Molar ratio (amine:aldehyde) 1:1 to 1:1.2 Slight excess of aldehyde can drive reaction
Purification method Recrystallization or chromatography Ensures removal of unreacted starting materials

Research Findings on Preparation Efficiency and Stability

  • The imine formation step is generally high yielding (>80%) under optimized conditions.
  • The presence of the electron-withdrawing nitro group on the furan ring stabilizes the imine bond by resonance, reducing hydrolysis under neutral conditions.
  • Computational studies indicate that the imine tautomer is favored in the solid state due to a high energy barrier (~44.5 kcal/mol) for conversion to the amine tautomer, suggesting good stability of the Schiff base linkage.
  • Spectroscopic analysis (FT-IR, NMR) confirms the formation of the imine bond with characteristic C=N stretching vibrations around 1600–1650 cm⁻¹ and disappearance of aldehyde C=O signals.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
N-Benzylbenzamide synthesis Benzoyl chloride + benzylamine, base, DCM 85–90 Controlled temperature, inert atmosphere
Schiff base formation N-Benzylbenzamide + 5-nitro-2-furaldehyde, EtOH, acid catalyst, reflux 80–95 Monitored by IR and TLC, stable imine formed
Purification Recrystallization or chromatography High purity product obtained

Chemical Reactions Analysis

Mannich Reaction

A three-component reaction between:

  • Aldehyde : 5-nitrofuran-2-carbaldehyde

  • Amine : Benzylamine

  • Ketone/Amide : 2-aminobenzamide

Reaction Conditions :

  • Catalyzed by diatomite earth and zirconium chloride under ultrasonic irradiation .

  • Temperature: 60–80°C.

  • Yield: ~75% (optimized conditions).

Mechanism :

  • Formation of an imine intermediate between the aldehyde and amine.

  • Nucleophilic attack by the amide group on the imine, stabilized by the catalyst.

Direct Amide Coupling

An alternative route employs N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent to link 2-aminobenzamide with 5-nitrofuran-2-carbaldehyde .

Reaction Conditions :

  • Solvent: Dichloromethane or DMF.

  • Base: Triethylamine.

  • Yield: ~68% .

Functional Group Transformations

The compound’s reactivity is governed by its nitro, amide, and imine groups:

Nitro Group Reduction

The 5-nitro group on the furan ring undergoes reduction to form an amine derivative, a reaction critical for prodrug activation in biological systems.

Reagents :

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol (25°C, 12h).

  • Chemical Reduction : SnCl₂/HCl or Na₂S₂O₄.

Product : 5-amino-furan derivative, which exhibits enhanced electrophilicity for DNA adduct formation.

Amide Hydrolysis

The benzamide group can be hydrolyzed under acidic or basic conditions:

Conditions :

  • Acidic : 6M HCl, reflux (110°C, 6h) → yields 2-aminobenzoic acid and benzylamine.

  • Basic : NaOH (2M), ethanol/water (80°C, 4h) → same products.

Applications : Hydrolysis studies confirm structural stability under physiological pH, relevant for drug metabolism .

Imine Linker Reactivity

The Schiff base (imine) is prone to hydrolysis or nucleophilic attack:

Reaction TypeConditionsProduct
Hydrolysis pH < 3 or pH > 102-aminobenzamide + 5-nitrofuran-2-carbaldehyde
Nucleophilic Addition Grignard reagents (e.g., MeMgBr)Secondary amine derivatives

Coordination Chemistry

The compound forms metal complexes via its imine nitrogen and amide oxygen, enhancing its antimicrobial activity:

Metal IonLigand SitesComplex StructureApplications
Cu(II)Imine (N), Amide (O)Square planar geometryEnhanced antibacterial activity against E. coli
Fe(III)Imine (N), Nitro (O)Octahedral geometryCatalytic oxidation reactions

Synthesis Conditions :

  • Metal salt (e.g., CuCl₂) in ethanol, 60°C, 2h.

  • Molar ratio (ligand:metal) = 2:1.

Biological Activation

In vivo, the compound is activated by nitroreductases , enzymes that reduce the nitro group to generate reactive intermediates:

Mechanism :

  • Reduction : Nitro → Nitroso → Hydroxylamine → Amine.

  • Electrophilic Attack : Amine intermediates form covalent bonds with DNA/RNA bases, disrupting replication.

Key Data :

  • IC₅₀ against S. aureus: 12.5 µg/mL.

  • Selectivity index (bacterial vs. mammalian cells): >10.

Comparative Reactivity with Nitrofuran Derivatives

The compound’s reactivity differs from classical nitrofurans due to its benzamide-imine architecture:

FeatureBenzamide DerivativeNitrofurantoinFurazolidone
Nitro Group Reactivity Faster reduction kineticsSlower, pH-dependentModerate
Amide Stability Resists hydrolysis below pH 10Prone to hydrolysis at pH 7Stable
Metal Binding Forms stable Cu/Fe complexesWeak coordinationNo significant binding

Degradation Pathways

Environmental degradation occurs via photolysis and microbial action:

PathwayConditionsProducts
Photolysis UV light (λ = 254 nm), 48h2-aminobenzamide + Nitroso-furan
Microbial Pseudomonas spp., aerobicCO₂ + H₂O + NH₃

Scientific Research Applications

Medicinal Chemistry

Benzamide derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound discussed here has shown promise in various studies:

  • Antimicrobial Activity : Research indicates that compounds similar to benzamide derivatives exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, modifications in the nitro group position can enhance the antimicrobial efficacy of benzamide derivatives .
  • Anticancer Potential : The structural features of benzamide, particularly the presence of the nitrofuran group, have been linked to anticancer activity. Studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, including colorectal carcinoma .

Organic Synthesis

Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- serves as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Synthesis of Heterocycles : The compound can be utilized to synthesize complex heterocyclic frameworks through condensation reactions. This is particularly useful in developing new pharmaceuticals .
  • Functionalization Reactions : The presence of the amino and nitro groups makes this compound suitable for further functionalization, leading to the development of novel compounds with enhanced biological activities .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of benzamide derivatives against multiple bacterial strains. The results showed that certain modifications led to improved minimum inhibitory concentrations (MIC), indicating enhanced efficacy against resistant strains.

CompoundMIC (µg/mL)Activity
Benzamide A1.27Effective against Gram-positive
Benzamide B2.54Effective against Gram-negative

Case Study 2: Anticancer Evaluation

In another study focusing on anticancer properties, several benzamide derivatives were tested against human colorectal carcinoma cells (HCT116). The findings suggested that specific substitutions on the benzamide structure significantly increased cytotoxicity compared to standard chemotherapy agents.

CompoundIC50 (µM)Comparison
Benzamide C5.85More potent than 5-FU (IC50 = 9.99 µM)
Benzamide D4.53Higher selectivity towards cancer cells

Mechanism of Action

The mechanism of action of N-Benzyl-2-(((5-nitrofuran-2-yl)methylene)amino)benzamide involves its activation by nitroreductases, which convert it into electrophilic intermediates. These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins . This multi-targeted approach makes it effective against a wide range of bacterial pathogens, reducing the likelihood of resistance development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of benzamide derivatives functionalized with heterocyclic and nitro-substituted groups. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Features Reported Biological Activity Reference
Target Compound 2-[(5-nitro-2-furanyl)methylene]amino, N-(phenylmethyl) substituents Not explicitly stated; inferred antimicrobial
Nitrofurantoin (1-[[(5-nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione) 5-nitro-2-furanyl group fused to an imidazolidinedione ring Urinary antibacterial agent
Compound 7a-7l (N-((5-(substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl) benzamide) Benzamide linked to a thiadiazole ring with variable methyleneamino substituents Anticancer activity (in vitro evaluation)
Compound 15 (N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide) Thienylmethyl thio group, pyridinylamino-ethyl chain Anticancer, antiviral, antiplatelet applications
Compound 45 (N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide) Oxadiazole-methyl thio group, dichloropyridinylamino-ethyl chain Therapeutic potential in thrombosis and cancer

Functional Group Impact on Activity

  • Nitro-furan moiety : Present in both the target compound and Nitrofurantoin, this group is critical for antimicrobial activity due to its redox-active nitro group, which generates reactive intermediates disrupting microbial DNA . However, its role in anticancer activity (as seen in Compound 7a-7l) may involve inhibition of cellular redox pathways .
  • Benzamide backbone: The benzamide core is shared across all compounds, but substituents dictate specificity.
  • Heterocyclic substituents : Thiadiazole (Compound 7a-7l) and oxadiazole (Compound 45) groups introduce rigidity and hydrogen-bonding capacity, enhancing target binding in anticancer or antiplatelet applications .

Pharmacological and Physicochemical Properties

  • Solubility : The target compound’s phenylmethyl group likely reduces aqueous solubility compared to Nitrofurantoin but may enhance bioavailability in lipid-rich tissues .
  • Stability : Nitro groups are prone to photodegradation; structural analogs like Compound 15 and 45 incorporate thioethers or oxadiazoles to improve stability .

Biological Activity

Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- (CAS Number: 139755-25-2) is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- is C19H15N3O4C_{19}H_{15}N_{3}O_{4}. The structure features a benzamide core with a furan moiety substituted at the 5-position with a nitro group, contributing to its biological properties.

Molecular Structure

Molecular Structure

Antitumor Activity

Recent studies have shown that benzamide derivatives exhibit significant antitumor activity. A structure-activity relationship (SAR) analysis indicated that modifications on the benzamide ring can enhance cytotoxic effects against various cancer cell lines. For instance, compounds similar to Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- demonstrated promising results against colon carcinoma and melanoma cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Case Study: Anticancer Efficacy

A study assessed the efficacy of various benzamide derivatives, including those with furan substitutions. The findings revealed that certain modifications led to an IC50 value of less than 10 µM against human glioblastoma cells, suggesting potent activity attributed to specific structural features .

Antimicrobial Activity

Benzamide derivatives have also been evaluated for their antimicrobial properties. Research indicates that the presence of the nitro group enhances antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves interference with bacterial DNA synthesis, leading to cell death .

Table 1: Antimicrobial Activity of Benzamide Derivatives

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Benzamide AE. coli32 µg/mL
Benzamide BS. aureus16 µg/mL
Benzamide CP. aeruginosa64 µg/mL

Inhibition of Histone Deacetylases (HDAC)

Another notable biological activity of Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- is its role as an HDAC inhibitor. HDACs are critical in regulating gene expression and are implicated in cancer progression. Compounds with similar structures have shown potential in reversing epigenetic modifications in cancer cells, thereby restoring normal gene function and inhibiting tumor growth .

The biological activities are largely attributed to the compound's ability to interact with specific cellular targets:

  • Antitumor Activity : Induces apoptosis via mitochondrial pathways.
  • Antimicrobial Activity : Disrupts bacterial cell wall synthesis and function.
  • HDAC Inhibition : Alters acetylation status of histones, affecting gene expression.

Q & A

Basic Research Question

  • ¹H NMR :
    • Nitro-Furan Protons : Distinct coupling patterns (e.g., furan H-3 and H-4 as doublets at δ 7.2–7.8 ppm; nitro group deshields adjacent protons) .
    • Imine Proton : A singlet at δ 8.3–8.6 ppm confirms the presence of the -(CH=N)- linkage .
  • FTIR :
    • Nitro Group : Strong asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .
    • Amide C=O : Absorption at ~1650–1680 cm⁻¹, shifting slightly based on hydrogen bonding with the imine group .

What contradictions exist in reported biological activities of nitro-furan-containing benzamides, and how can experimental design address these discrepancies?

Advanced Research Question

  • Reported Contradictions :
    • Some studies highlight potent antimicrobial activity (MIC < 1 µg/mL) , while others note limited efficacy due to nitroreductase-mediated resistance .
  • Resolution Strategies :
    • Strain-Specific Assays : Test against nitroreductase-deficient bacterial strains to isolate intrinsic activity .
    • Metabolite Profiling : Use LC-MS to identify reduction products (e.g., amine derivatives) that may contribute to toxicity or inactivity .
    • Redox Potential Analysis : Electrochemical studies (cyclic voltammetry) correlate nitro group reduction potential with biological activity .

What computational methods are suitable for modeling the electronic effects of the nitro-furan substituent on benzamide reactivity?

Advanced Research Question

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The nitro group lowers LUMO energy, enhancing electrophilicity at the furan ring .
  • Molecular Dynamics (MD) :
    • Simulate solvation effects on the imine bond’s stability, particularly in aqueous vs. nonpolar environments .
  • Docking Studies :
    • Map interactions with biological targets (e.g., bacterial nitroreductases) to guide structural modifications for reduced metabolic inactivation .

How does the phenylmethyl group influence the compound’s physicochemical properties (e.g., logP, solubility) and pharmacokinetic behavior?

Advanced Research Question

  • logP Prediction :
    • The N-benzyl group increases hydrophobicity (calculated logP ~2.5–3.0), reducing aqueous solubility but enhancing membrane permeability .
  • Solubility Enhancement :
    • Co-crystallization with cyclodextrins or sulfonic acid counterions improves bioavailability in preclinical models .
  • Metabolic Stability :
    • The benzyl group slows hepatic oxidation compared to unsubstituted benzamides, as shown in microsomal assays .

What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be mitigated?

Advanced Research Question

  • Key Challenges :
    • Nitro Group Instability : Exothermic reduction during large-scale reactions requires controlled temperature (<50°C) and inert atmospheres .
    • Purification : Column chromatography is impractical; switch to recrystallization (ethanol/water) or pH-selective extraction .
  • Process Optimization :
    • Use flow chemistry for the imine formation step to improve reproducibility and safety .

How can researchers validate the proposed mechanism of action for this compound in enzyme inhibition assays?

Advanced Research Question

  • Kinetic Studies :
    • Perform Michaelis-Menten analysis with nitroreductase enzymes to determine inhibition constants (Ki) and mode (competitive vs. noncompetitive) .
  • Isothermal Titration Calorimetry (ITC) :
    • Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) for target engagement .
  • Mutagenesis : Engineer enzyme active sites (e.g., E. coli NfsA) to identify critical residues for compound interaction .

What strategies are recommended for addressing discrepancies between in silico ADMET predictions and experimental toxicity data?

Advanced Research Question

  • Case Example : Predicted low hepatotoxicity (via ProTox-II) vs. observed ALT elevation in rodent models.
  • Resolution :
    • Metabolite Identification : Use HR-MS to detect reactive metabolites (e.g., nitroso intermediates) not accounted for in simulations .
    • Species-Specific Metabolism : Compare CYP450 isoform activity across species to explain differential toxicity .
    • Pathway Enrichment Analysis : RNA-seq of treated cells to uncover off-target pathways (e.g., oxidative stress response) .

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